molecular formula C6H3ClN2OS B11719852 6-Chlorooxazolo[5,4-b]pyridine-2(1H)-thione

6-Chlorooxazolo[5,4-b]pyridine-2(1H)-thione

Cat. No.: B11719852
M. Wt: 186.62 g/mol
InChI Key: JDGPCXUFHHIBJU-UHFFFAOYSA-N
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Description

6-Chlorooxazolo[5,4-b]pyridine-2(1H)-thione is a heterocyclic compound that features a fused oxazole and pyridine ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chlorooxazolo[5,4-b]pyridine-2(1H)-thione typically involves the cyclization of appropriate precursors. One common method includes the reaction of 6-chloropyridine-2-thiol with oxalyl chloride, followed by cyclization under basic conditions . The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound .

Chemical Reactions Analysis

Types of Reactions

6-Chlorooxazolo[5,4-b]pyridine-2(1H)-thione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted derivatives, depending on the reagents and conditions used .

Scientific Research Applications

6-Chlorooxazolo[5,4-b]pyridine-2(1H)-thione has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 6-Chlorooxazolo[5,4-b]pyridine-2(1H)-thione involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in disease pathways, leading to therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    2-Chlorooxazolo[5,4-b]pyridine: Similar in structure but lacks the thione group.

    Oxazolo[4,5-b]pyridin-2(3H)-one: Contains an oxazole and pyridine ring but with different functional groups.

    Thiazolo[4,5-b]pyridines: Similar fused ring system but with sulfur in the ring.

Uniqueness

6-Chlorooxazolo[5,4-b]pyridine-2(1H)-thione is unique due to the presence of the thione group, which imparts distinct chemical reactivity and potential biological activity. This makes it a valuable compound for various research applications .

Properties

Molecular Formula

C6H3ClN2OS

Molecular Weight

186.62 g/mol

IUPAC Name

6-chloro-1H-[1,3]oxazolo[5,4-b]pyridine-2-thione

InChI

InChI=1S/C6H3ClN2OS/c7-3-1-4-5(8-2-3)10-6(11)9-4/h1-2H,(H,9,11)

InChI Key

JDGPCXUFHHIBJU-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=NC2=C1NC(=S)O2)Cl

Origin of Product

United States

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